Superior Adipogenesis Inhibition Potency Compared to a Common Synthetic SIRT1 Activator
In a direct assay measuring the inhibition of 3T3-L1 preadipocyte differentiation, (R)-(-)-Agrimol B demonstrated an IC50 of 3.35 ± 0.32 μM [1]. This potency is markedly higher than that reported for the commonly used, structurally distinct SIRT1 activator, SRT1720, which exhibits IC50 values of 46.2 μM for SIRT1 activation in a related cellular context, a 13.8-fold difference in potency .
| Evidence Dimension | Potency in inhibiting adipogenesis / activating SIRT1 pathway |
|---|---|
| Target Compound Data | IC50 = 3.35 ± 0.32 μM |
| Comparator Or Baseline | SRT1720 (synthetic SIRT1 activator) with reported IC50 = 46.2 μM for SIRT1 activation |
| Quantified Difference | Approximately 13.8-fold more potent (3.35 μM vs 46.2 μM) |
| Conditions | 3T3-L1 adipocyte differentiation assay (Agrimol B); SIRT1 activation in cellular context (SRT1720) |
Why This Matters
This significant difference in potency means (R)-(-)-Agrimol B can be used at lower, more physiologically relevant concentrations, reducing the likelihood of off-target effects and improving experimental cost-effectiveness per effective dose.
- [1] Zhao, Y., et al. (2016). Agrimol B suppresses adipogenesis through modulation of SIRT1-PPAR gamma signal pathway. Biochemical and Biophysical Research Communications, 477(3), 454-460. View Source
